3-(Methoxy-D3)benzonitrile
Description
Significance of Stable Isotope Labeling in Mechanistic Studies
Stable isotope labeling is a powerful strategy for elucidating the intricate steps of a chemical reaction. symeres.com By replacing a specific hydrogen atom on a molecule with a deuterium (B1214612) atom, researchers can track the fate of that position through a complex transformation. This allows for the differentiation between proposed reaction mechanisms and the identification of bond-breaking and bond-forming steps. symeres.comontosight.ai The use of isotopically labeled compounds, including those labeled with deuterium, carbon-13, or nitrogen-15, is indispensable for understanding chemical and biological processes. symeres.comdiagnosticsworldnews.com
Principles of Deuterium Kinetic Isotope Effects (DKIEs)
When a hydrogen atom is replaced by a deuterium atom at a position involved in a bond-breaking event in the rate-determining step of a reaction, a change in the reaction rate is often observed. wikipedia.org This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE) and is a fundamental tool in physical organic chemistry. ontosight.ai The DKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). wikipedia.org
The origin of the DKIE lies in the principles of molecular vibrations and zero-point energy (ZPE). ontosight.ailibretexts.org A chemical bond can be modeled as a spring, and its vibrational frequency is dependent on the masses of the connected atoms and the strength of the bond. csbsju.edu Because deuterium is approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen), the carbon-deuterium (C-D) bond has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond. csbsju.edulibretexts.org
This lower vibrational frequency results in a lower zero-point energy for the C-D bond compared to the C-H bond. libretexts.org The zero-point energy is the minimum possible energy that a molecule can possess. Consequently, more energy is required to break a C-D bond than a C-H bond, making the C-D bond effectively stronger. libretexts.orgacs.org
The difference in bond strength directly impacts reaction rates. libretexts.org If the cleavage of a C-H bond is part of the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction. wikipedia.orgnih.gov This is known as a primary kinetic isotope effect, and its magnitude (typically with kH/kD values ranging from 1 to 8) can provide strong evidence that C-H bond breaking is a critical part of the slowest step of the reaction mechanism. libretexts.orgnih.gov If no significant rate change is observed upon deuteration, it suggests that the C-H bond is not broken in the rate-determining step. wikipedia.orgprinceton.edu Even if the deuterated bond is not broken, smaller secondary kinetic isotope effects can still be observed, providing further mechanistic details. ontosight.aiwikipedia.org
Role of Deuterated Compounds in Tracer Studies and Pathway Elucidation
Deuterated compounds serve as excellent tracers for studying metabolic and biological pathways. clearsynth.comzeochem.com Because deuterium is a stable, non-radioactive isotope, these compounds can be safely used in vivo, including in human studies. nih.govisowater.com Researchers can introduce a deuterated molecule into a biological system and track its journey and transformation by detecting the deuterium label in its metabolites. clearsynth.comaquigenbio.com This technique is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME studies). acs.orgnih.gov The unique mass of deuterium allows for its detection using mass spectrometry, enabling the identification of metabolites and the elucidation of complex metabolic networks. diagnosticsworldnews.comnih.gov
Applications in Analytical Chemistry as Internal Standards
In quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely used as internal standards. clearsynth.compubcompare.aiwikipedia.org An ideal internal standard is a compound that is chemically almost identical to the analyte (the substance being measured) but can be distinguished by the analytical instrument. scioninstruments.com
Deuterated compounds fit this role perfectly. They have nearly the same chemical and physical properties as their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization. acanthusresearch.com However, their higher mass allows them to be easily distinguished from the analyte by the mass spectrometer. scioninstruments.comacanthusresearch.com By adding a known amount of the deuterated internal standard to a sample, any variations or losses during the analytical process can be corrected for, leading to highly accurate and precise quantification of the analyte. clearsynth.compubcompare.ai The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry. scioninstruments.com
Properties and Applications of 3-(Methoxy-D3)benzonitrile
The compound this compound is a deuterated analog of 3-methoxybenzonitrile (B145857). The three hydrogen atoms of the methoxy (B1213986) group (-OCH₃) are replaced with deuterium atoms, resulting in a methoxy-d3 group (-OCD₃). This specific isotopic labeling makes it a valuable tool for the applications described above.
While most of its physical properties are nearly identical to its non-deuterated counterpart, its molecular weight is increased by the mass of the three deuterium atoms.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄D₃NO |
| Molecular Weight | 136.17 g/mol (approx.) |
| CAS Number | Not available |
| Appearance | Expected to be a clear colorless to light yellow liquid |
| Boiling Point | ~233 °C (similar to non-deuterated analog) |
| Density | ~1.08-1.09 g/cm³ (similar to non-deuterated analog) chembk.com |
Note: Properties are based on the non-deuterated analog, 3-methoxybenzonitrile, as specific experimental data for the deuterated version is not widely published. The molecular weight is calculated based on the substitution of three protium atoms with deuterium.
The primary research applications of this compound are inferred from the well-established uses of deuterated aromatic compounds:
Mechanistic Studies: It can be used to probe reaction mechanisms involving the methoxy group. For example, in reactions where the methyl group of the anisole (B1667542) moiety is cleaved, a kinetic isotope effect would be expected, providing insight into the bond-breaking steps of the reaction.
Tracer in Metabolism Studies: If a drug candidate contains the 3-methoxybenzonitrile scaffold, this deuterated version could be synthesized and used in ADME studies to trace the metabolic fate of the methoxy group.
Internal Standard: this compound is an ideal internal standard for the quantitative analysis of 3-methoxybenzonitrile or structurally similar compounds by GC-MS or LC-MS. ontosight.ai The deuterium labeling provides the necessary mass shift for clear differentiation from the analyte while ensuring similar behavior during analysis. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
3-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i1D3 |
InChI Key |
KLXSUMLEPNAZFK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C#N |
Canonical SMILES |
COC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Strategies for the Introduction of Deuterated Methoxy (B1213986) Groups
The introduction of a trideuterated methoxy group (-OCD₃) is a critical step that imparts the isotopic label to the final molecule. This is typically achieved through the O-methylation of a phenolic precursor.
The most direct method for introducing the deuterated methoxy group is through the Williamson ether synthesis, using a phenolic precursor such as 3-hydroxybenzonitrile (m-cyanophenol). The specific reagent for this transformation is deuterated methyl iodide (CD₃I).
The reaction involves the deprotonation of the hydroxyl group of 3-hydroxybenzonitrile with a mild base to form a more nucleophilic phenoxide. This intermediate then reacts with CD₃I in a nucleophilic substitution reaction (Sₙ2) to form the desired deuterated ether.
Common conditions for this type of reaction are outlined in the following table, based on analogous non-deuterated syntheses chemicalbook.com.
| Parameter | Condition | Purpose |
| Precursor | 3-Hydroxybenzonitrile | Provides the aromatic scaffold and hydroxyl group for methylation. |
| Deuterating Agent | Deuterated Methyl Iodide (CD₃I) | Source of the trideuterated methyl group. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group to form the phenoxide. |
| Solvent | Dimethylformamide (DMF) or Acetone | Aprotic polar solvent to facilitate the Sₙ2 reaction. |
| Temperature | Elevated (e.g., 100 °C) | Increases the rate of reaction. |
| Monitoring | Thin-Layer Chromatography (TLC) | Tracks the progress of the reaction to completion. |
The use of CD₃I is a common and effective strategy for site-selective trideuteromethylation in medicinal chemistry to produce isotopologues of pharmacologically active compounds.
While the target compound specifies deuteration only at the methoxy group, the synthesis of other isotopologues can be achieved by deuterating the aromatic ring of a precursor molecule. Various methods exist for this purpose, including acid-catalyzed hydrogen-deuterium (H-D) exchange. Aromatic compounds can be deuterated by treatment with strong deuterated acids or by using heavy water (D₂O) in the presence of a catalyst nbinno.comijisrt.com. For instance, a phenolic precursor could be heated with D₂O and an acid catalyst to exchange the aromatic protons for deuterium (B1214612) prior to the methoxylation step.
Optimized Synthetic Routes for 3-(Methoxy-D3)benzonitrile
A plausible synthetic sequence is:
Amidation: Conversion of 3-hydroxybenzoic acid to 3-hydroxybenzamide.
Dehydration: Conversion of 3-hydroxybenzamide to 3-hydroxybenzonitrile google.com.
Deuterated O-Methylation: Reaction of 3-hydroxybenzonitrile with CD₃I to yield this compound.
While not always essential for the synthesis of the 3-methoxy substituted target, bromination and esterification are important reactions in the functionalization of benzoic acid derivatives.
Bromination: The electrophilic bromination of benzoic acid, typically using Br₂ and a Lewis acid catalyst like FeBr₃, results in the substitution of a bromine atom onto the aromatic ring. The carboxyl group (-COOH) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta-position ijisrt.comaskfilo.comyoutube.com. This reaction produces 3-bromobenzoic acid. This intermediate can be useful for introducing other functional groups at the meta-position.
Esterification: The carboxylic acid group of a benzoic acid derivative can be protected by converting it into an ester. For example, 3-hydroxybenzoic acid can be esterified with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to produce methyl 3-hydroxybenzoate mdpi.comrasayanjournal.co.in. This protection strategy can be employed before performing other reactions on the aromatic ring or the hydroxyl group. The ester can later be converted into the desired functional group.
Yield: High yields are sought at each stage to maximize the amount of final product. For example, the conversion of an aldehyde to a nitrile, an analogous transformation for forming the cyano group, can achieve yields as high as 95.5% under optimized conditions chemicalbook.com. The Sandmeyer reaction, an alternative method to introduce a nitrile group from an amino precursor, can proceed with yields of approximately 80% scirp.org.
Selectivity: Selectivity is critical, especially when dealing with molecules that have multiple reactive sites. In the bromination of benzoic acid, the directing effect of the carboxyl group ensures high regioselectivity for the meta-position askfilo.com. During the O-methylation of 3-hydroxybenzonitrile, the reaction conditions are chosen to favor methylation of the more acidic phenolic hydroxyl group over any potential side reactions.
The following table summarizes key transformations and typical yields found in related syntheses.
| Reaction Step | Precursor | Product | Reagents | Typical Yield |
| Amidation/Dehydration | 3-Hydroxybenzoic acid | 3-Hydroxybenzonitrile | 1. SOCl₂/NH₃ 2. Dehydrating agent (e.g., POCl₃) | Moderate to High |
| Sandmeyer Cyanation | 3-Aminobenzoic acid | 3-Cyanobenzoic acid | 1. NaNO₂, HCl 2. CuCN | ~80% scirp.org |
| O-Alkylation | 3-Hydroxybenzonitrile | 3-Methoxybenzonitrile (B145857) | CH₃I, K₂CO₃, DMF | High |
| Esterification | 3-Hydroxybenzoic acid | Methyl 3-hydroxybenzoate | CH₃OH, H₂SO₄ | High mdpi.comrasayanjournal.co.in |
Preparation of Deuterated Analogues and Derivatives
The synthetic routes established for this compound can be adapted to prepare a variety of deuterated analogues and other derivatives.
Ring Deuteration: As mentioned in section 2.1.2, the aromatic protons of precursors like 3-hydroxybenzoic acid or the final product can be exchanged for deuterium using H-D exchange protocols. This would lead to analogues such as this compound-d4.
Functional Group Transformation: The nitrile and methoxy groups on the aromatic ring serve as handles for further chemical transformations, allowing for the creation of a diverse library of derivatives. The nitrile group can be hydrolyzed back to a carboxylic acid or reduced to an aminomethyl group. The methoxy group can be cleaved to regenerate the phenol, which can then be derivatized with other functional groups. These transformations enable the synthesis of a wide range of compounds for various research applications.
Non-Cryogenic Synthesis Approaches
A prominent non-cryogenic method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction provides a reliable pathway for forming the ether linkage. The synthesis commences with a phenolic precursor, 3-hydroxybenzonitrile (also known as 3-cyanophenol), which is deprotonated by a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD3I), to yield the final product.
The choice of base and solvent is crucial for optimizing the reaction conditions and yield. Common bases used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which facilitates the SN2 reaction mechanism. masterorganicchemistry.com
Reaction Scheme:
This synthetic route is advantageous as it is performed at or near room temperature, thus avoiding the need for specialized and energy-intensive cryogenic equipment.
Incorporation of the Methyl-d3 Group into Aromatic Systems
The introduction of a trideuteromethyl (methyl-d3 or CD3) group into aromatic systems is a key step in the synthesis of many deuterated compounds used in pharmaceutical and metabolic studies. In the case of this compound, the methyl-d3 group is part of a methoxy ether.
The Williamson ether synthesis, as described above, is a direct and efficient method for this incorporation. rsc.org The pre-formed 3-cyanophenoxide acts as a nucleophile, attacking the electrophilic carbon of the methyl-d3 iodide. This SN2 reaction results in the formation of the C-O bond, attaching the deuterated methyl group to the aromatic ring via the oxygen atom. rsc.org
Alternative strategies for creating deuterated methyl ethers on an aromatic ring include the use of other deuterated methylating agents. While methyl-d3 iodide is common, deuterated versions of dimethyl sulfate or dimethyl carbonate can also be employed. unive.itresearchgate.net The choice of reagent can be influenced by factors such as reactivity, cost, and green chemistry considerations.
Catalytic methods are also emerging for the deuteration of aromatic compounds. For instance, ruthenium-catalyzed C-H activation can achieve hydrogen isotope exchange on aromatic rings using deuterium oxide as the deuterium source. nih.gov While this specific example pertains to direct C-H deuteration, similar principles of catalytic activation can be applied to develop novel methods for introducing deuterated functional groups.
Green Chemistry Principles in Deuterated Compound Synthesis
The synthesis of deuterated compounds is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov
Several key green chemistry principles are relevant to the synthesis of this compound:
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The Williamson ether synthesis, while effective, has a moderate atom economy due to the formation of a salt byproduct (e.g., sodium iodide). To improve upon this, catalytic approaches that minimize stoichiometric byproducts are desirable.
Use of Greener Reagents: Traditional methylating agents like methyl iodide and dimethyl sulfate are effective but also toxic. Dimethyl carbonate (DMC) is considered a greener alternative for methylation reactions. researchgate.net The development and use of deuterated DMC (DMC-d6) would represent a significant step towards a more sustainable synthesis of this compound.
E-Factor (Environmental Factor): This metric, proposed by Roger Sheldon, quantifies the amount of waste generated per unit of product. By selecting solvents that are less hazardous and can be recycled, and by optimizing reactions to maximize yield and minimize byproducts, the E-factor for the synthesis of deuterated compounds can be significantly reduced. epa.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions, and can reduce the need for stoichiometric reagents. The development of catalytic methods for the direct introduction of deuterated methoxy groups into aromatic systems is an active area of research.
Below is a table summarizing the green chemistry metrics for different methylating agents that could be adapted for the synthesis of this compound.
| Methylating Agent | Atom Economy (for O-methylation of phenol) | Key Environmental Considerations |
| Methyl Iodide (MeI) | Lower | Toxic, produces iodide waste |
| Dimethyl Sulfate (DMS) | Moderate | Highly toxic and carcinogenic |
| Dimethyl Carbonate (DMC) | Higher | Non-toxic, biodegradable byproduct (methanol) |
| Methanol (MeOH) | Highest | Requires harsher conditions, potential for side reactions |
This table is adapted from a comparative evaluation of methylating agents and illustrates the relative greenness of different approaches. unive.it
By prioritizing these principles, the synthesis of valuable isotopically labeled compounds like this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive technique for confirming molecular weight and determining molecular structure through fragmentation analysis.
The use of stable isotope labeling is a well-established method in mass spectrometry to aid in the identification of drug metabolites. researchgate.net
Isotopic Shift: The molecular weight of 3-(Methoxy-D3)benzonitrile is 136.17 g/mol , which is three mass units higher than its non-deuterated counterpart (133.15 g/mol ). spectrabase.com In the mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will appear at an m/z value that is 3 units higher than that of 3-methoxybenzonitrile (B145857). This clear mass shift is a primary indicator of successful deuteration and is used to filter and identify the labeled compound and its metabolites in complex mixtures. researchgate.net
Fragmentation Pathways: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. For a molecule like 3-methoxybenzonitrile, a likely fragmentation pathway involves the loss of the methoxy (B1213986) group as a methyl radical (•CH₃, loss of 15 Da) or the loss of formaldehyde (B43269) (CH₂O, loss of 30 Da) from the molecular ion. scribd.com
For this compound, these fragmentation pathways will show a distinct isotopic signature.
Loss of the deuterated methyl radical (•CD₃) would result in a mass loss of 18 Da.
Loss of deuterated formaldehyde (CD₂O) would result in a mass loss of 32 Da.
Observing these specific mass losses in the MS/MS spectrum provides definitive evidence for the location of the deuterium (B1214612) label on the methoxy group and is crucial for confirming the identity of metabolites that retain this part of the molecule. hilarispublisher.comnih.gov
Table 2: Predicted Mass Spectrometry Fragmentation Differences
| Compound | Parent Ion [M+H]⁺ (m/z) | Predicted Fragmentation | Mass Loss (Da) | Resulting Fragment Ion (m/z) |
| 3-Methoxybenzonitrile | 134.1 | Loss of •CH₃ | 15 | 119.1 |
| This compound | 137.1 | Loss of •CD₃ | 18 | 119.1 |
Elucidation of Fragmentation Pathways and Isotopic Shifts
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. su.semsu.edu
Every molecule has a unique set of vibrational modes, which correspond to the stretching and bending of its chemical bonds. su.semsu.edu These vibrations can be measured by FT-IR and FT-Raman spectroscopy, resulting in a spectrum that is a characteristic "fingerprint" of the molecule.
For this compound, the vibrational spectrum would be very similar to that of 3-methoxybenzonitrile, but with some key differences due to the presence of deuterium. spectrabase.com The C-D bonds are stronger and the deuterium atom is heavier than hydrogen, which causes the C-D vibrational modes to appear at lower frequencies (wavenumbers) compared to the corresponding C-H modes. su.se
Key vibrational modes for this compound would include:
C≡N stretch: This vibration typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹.
Aromatic C-H stretches: These appear above 3000 cm⁻¹.
C-D stretches (from the -OCD₃ group): These would be expected at lower frequencies than the aliphatic C-H stretches, typically in the 2100-2250 cm⁻¹ region.
C-O-C stretches: These asymmetric and symmetric stretches of the ether linkage usually appear in the 1000-1300 cm⁻¹ region.
Aromatic ring vibrations: These occur in the 1400-1600 cm⁻¹ region.
The FT-IR and FT-Raman spectra of a related compound, 3-chloro-4-methoxybenzaldehyde, have been analyzed in detail, providing a basis for the interpretation of the spectra of similar molecules. nih.gov
To gain a deeper understanding of the experimental vibrational spectra, computational methods are often employed. arxiv.orgnih.gov Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies and intensities of a molecule. researchgate.netchemrxiv.org By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, the observed vibrational bands can be assigned to specific molecular motions. researchgate.netresearchgate.net
This correlation between experimental and computational data is a powerful tool for:
Confirming the molecular structure: If the calculated spectrum for a proposed structure matches the experimental spectrum, it provides strong evidence for the correctness of that structure.
Understanding the nature of the vibrational modes: The calculations can reveal the specific atomic motions that contribute to each vibrational band.
Investigating intermolecular interactions: Computational models can be used to study how factors like solvent effects or crystal packing influence the vibrational spectrum. chemrxiv.org
For this compound, DFT calculations would be able to predict the shifts in vibrational frequencies upon deuteration, further confirming the assignment of the experimental spectra.
Characterization of Specific Functional Group Stretches (e.g., Nitrile)
The nitrile functional group (–C≡N) is a prominent feature in the infrared spectrum of benzonitrile (B105546) derivatives. Its stretching vibration gives rise to a characteristic absorption band that is sensitive to the electronic environment of the molecule. For aromatic nitriles, this peak is typically found in the range of 2240–2220 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the benzene (B151609) ring lowers the frequency compared to saturated nitriles, which absorb between 2260 and 2240 cm⁻¹. spectroscopyonline.com
The carbon-nitrogen triple bond is relatively polar, and its stretching vibration leads to a significant change in the dipole moment, resulting in an intense and sharp peak in the IR spectrum. spectroscopyonline.com In the case of 3-methoxybenzonitrile, the non-deuterated analog, various spectroscopic databases confirm the presence of IR spectra. spectrabase.com The specific position of the C≡N stretch provides valuable information about the electronic effects of the substituents on the aromatic ring.
| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Aromatic Nitriles | 2240 - 2220 | Sharp, Intense |
| Nitrile (-C≡N) | Saturated Nitriles | 2260 - 2240 | Sharp, Intense |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π→π* transitions. up.ac.za
Electronic Absorption Spectra Analysis
The electronic absorption spectrum of aromatic compounds typically displays several bands corresponding to different electronic transitions. For benzene and its derivatives, transitions involving the π-electron system are most prominent. up.ac.za These are often categorized as primary bands (at lower wavelengths, e.g., ~180-200 nm) and secondary bands (at higher wavelengths, e.g., ~260 nm), which are associated with the π-system of the benzene ring. up.ac.za
In addition to π→π* transitions, non-bonding electrons, such as those on the nitrogen atom of the nitrile group, can be excited to antibonding π* orbitals (n→π* transitions). These transitions are generally of lower intensity. libretexts.org The presence of substituents on the benzene ring, such as the methoxy group in this compound, can cause shifts in the position and intensity of these absorption bands. The solvent environment can also influence the electronic absorption spectrum by stabilizing the ground or excited states differently. nih.gov
Correlation with Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret electronic absorption spectra. psu.edu It allows for the calculation of vertical transition energies and oscillator strengths, which correspond to the absorption maxima and intensities observed in experimental UV-Vis spectra. researchgate.net
For related molecules like 4-methoxybenzonitrile (B7767037) and other benzonitrile derivatives, TD-DFT calculations have been successfully used to assign the observed absorption bands to specific electronic transitions, primarily π→π* transitions. researchgate.netresearchgate.net By optimizing the ground-state geometry and then calculating the excited states, researchers can create a theoretical spectrum that can be compared with the experimental one. researchgate.net This correlation helps to understand the nature of the excited states, including processes like photoinduced electron transfer. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is critical for achieving good agreement between theoretical and experimental results. researchgate.netresearchgate.net Studies on similar compounds show that TD-DFT can accurately predict the electronic transitions in both vacuum and solvent environments. researchgate.net
| Transition Type | Description | Typical Molar Absorptivity (ε) |
|---|---|---|
| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | High (typically > 10,000) |
| n→π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Low (typically < 2,000) |
Mechanistic Reaction Studies and Kinetic Analysis
Investigation of Primary Deuterium (B1214612) Kinetic Isotope Effects (PKIEs)
The primary kinetic isotope effect (PKIE) is a phenomenon where isotopic substitution at a position of bond cleavage in the rate-determining step of a reaction leads to a change in the reaction rate. libretexts.orglibretexts.org The comparison of reaction rates between a substrate and its deuterated analogue, expressed as the ratio kH/kD, provides valuable information about the transition state of the slowest step in a reaction. libretexts.org For 3-(Methoxy-D3)benzonitrile, a PKIE would be observed in reactions where a C-D bond of the deuterated methoxy (B1213986) group is broken during the rate-limiting step.
The experimental determination of the kH/kD ratio involves comparing the rate constant of a reaction using 3-methoxybenzonitrile (B145857) (the 'H' isotopologue) with the rate constant for the same reaction using this compound (the 'D' isotopologue). These rates are typically measured under identical conditions using techniques such as NMR spectroscopy or GC/MS to monitor the disappearance of reactants or the appearance of products over time. libretexts.orglibretexts.org
A significant difference between the vibrational zero-point energies of C-H and C-D bonds is the basis for the deuterium kinetic isotope effect. princeton.edu The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which often results in a slower reaction rate for the deuterated compound. princeton.edu Normal primary KIEs for deuterium substitution typically range from 1 to 8. libretexts.org
Table 1: Illustrative Research Findings on kH/kD Ratios for C-H Bond Cleavage This table presents hypothetical experimental data for a reaction involving the cleavage of a C-H/C-D bond in the methoxy group, illustrating how such data would be presented.
| Reaction Type | Substrate | Rate Constant (s⁻¹) | kH/kD Ratio |
| Hydrogen Abstraction | 3-methoxybenzonitrile | kH = 2.4 x 10⁻⁴ | 6.9 |
| Hydrogen Abstraction | This compound | kD = 3.5 x 10⁻⁵ |
Note: The data in this table is illustrative and provided as an example of how experimental results for kH/kD ratios are typically displayed.
The magnitude of the experimentally determined kH/kD ratio is a powerful diagnostic tool for understanding reaction mechanisms. libretexts.org
kH/kD ≈ 1: A ratio close to unity suggests that the C-H bond is not broken in the rate-determining step of the reaction. princeton.edu
1 < kH/kD < 8: A "normal" primary KIE in this range indicates that the C-H bond is being broken in the rate-limiting step. libretexts.orglibretexts.org The value can provide further detail about the transition state. A maximal KIE (around 7-8 at room temperature) often implies a symmetric transition state where the hydrogen atom is equally shared between the donor and acceptor atoms.
kH/kD > 8: Unusually large KIEs can be an indication of quantum tunneling, where the hydrogen atom passes through the activation barrier rather than going over it. princeton.edu
kH/kD < 1: An "inverse" KIE can occur, for example, in equilibrium processes where the deuterated compound is favored in the product or in reactions where a C-H bond becomes stiffer in the transition state compared to the ground state. rutgers.edu
By analyzing the KIE, researchers can confirm whether the cleavage of a bond within the methoxy group is the slowest step of a multi-step reaction, thereby identifying the rate-determining step. nih.govlibretexts.org This information is crucial for building an accurate picture of the reaction's energy profile and the structure of its highest-energy transition state. libretexts.org
Elucidation of Reaction Mechanisms Involving Methoxy and Nitrile Moieties
The methoxy (-OCH3) and nitrile (-C≡N) groups are versatile functional moieties that participate in a wide range of organic reactions. Elucidating the precise mechanisms of these transformations often requires a combination of experimental and computational approaches.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. nih.gov DFT calculations allow researchers to model reactants, intermediates, transition states, and products, providing detailed energetic and structural information. nih.govnih.gov For reactions involving benzonitrile (B105546) or anisole (B1667542) derivatives, DFT can be used to:
Calculate the activation barriers for different proposed reaction pathways, helping to identify the most likely mechanism. nih.gov
Determine the geometries of transition states, offering a snapshot of the bond-breaking and bond-forming processes. nih.gov
Predict kinetic isotope effects computationally, which can then be compared with experimental values to validate a proposed mechanism.
For example, DFT studies on the pyrolysis of anisole have been used to map out complex reaction pathways, including bond dissociations and isomerizations. doi.org Similarly, calculations have elucidated the role of hydroxyl groups in controlling chirality during the synthesis of benzonitrile derivatives by revealing non-covalent interactions in key intermediates. nih.gov
Many reactions involving benzonitrile and its derivatives are catalyzed by transition metals. researchgate.netnih.gov Understanding the catalytic cycle is key to optimizing these reactions. This involves identifying all the intermediates and transition states that connect them.
Intermediate Identification: Experimental techniques like in-situ spectroscopy can sometimes detect short-lived catalytic intermediates. Computational modeling (DFT) is also used to predict the stability and structure of plausible intermediates within a proposed cycle. researchgate.net
Catalytic Cycles: A complete catalytic cycle shows the regeneration of the active catalyst at the end of the reaction. For instance, in the copper-catalyzed amidation of arenes using benzonitrile as an amino source, a plausible mechanism involves the electrochemical oxidation of the arene and coordination with the copper catalyst and nitrile. nih.govrsc.org DFT calculations can help map the energy landscape of such cycles, identifying the rate-determining step and suggesting how the catalyst's structure could be modified to improve efficiency. researchgate.net
The functional groups of this compound present distinct sites for bond activation and formation.
Nitrile Group: The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. chemistrysteps.com It can be activated for nucleophilic attack by protonation or coordination to a Lewis acid. chemistrysteps.comresearchgate.net Reactions such as hydrolysis to amides and carboxylic acids, reduction to amines, or reaction with organometallic reagents to form ketones all proceed via activation and subsequent transformation of the C≡N bond. libretexts.orglibretexts.org DFT calculations have been used to support mechanisms involving hydride addition to the nitrile, followed by C-C bond cleavage in reductive decyanation reactions. nih.gov
Methoxy Group: The C-O and C-H bonds of the methoxy group are also sites of reactivity. The C(aryl)-O bond can be cleaved under certain conditions, as seen in the conversion of anisole over zeolites. ou.edu The C-H bonds of the methyl group can be activated for radical abstraction or oxidation. The use of this compound would be ideal for studying these specific C-H activation processes via kinetic isotope effect experiments.
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methoxybenzonitrile |
| Anisole |
Reactivity of Benzonitrile Derivatives in Organic Transformations
The benzonitrile framework can undergo a variety of transformations, including reductions, cycloadditions, and C-H functionalization. The presence of a methoxy group at the meta-position influences the electron density of the aromatic ring and the nitrile group, thereby affecting the rates and selectivity of these reactions.
Nitrile Dihydroboration Reactions
Nitrile dihydroboration is a fundamental transformation that reduces the cyano group to a bis(boryl)amine, which can be subsequently hydrolyzed to a primary amine. This reaction can be catalyzed by various metal complexes, including those of magnesium, iron, and zinc. chemrxiv.orgbath.ac.ukrsc.org
Mechanistic studies on magnesium-catalyzed hydroboration have shown that the reaction pathway and rate-determining step are highly dependent on the electronic nature of the substituents on the benzonitrile ring. bath.ac.uk For aryl nitriles with electron-donating groups (like the methoxy group in 3-methoxybenzonitrile), kinetic studies suggest that B-H bond breaking and C-H bond formation are involved in the rate-determining process. bath.ac.ukrsc.org This is evidenced by a significant kinetic isotope effect (KIE) when using a deuterated borane (B79455) source like pinacolborane-d1 (DBpin). bath.ac.ukrsc.org
A common mechanism involves the generation of a metal hydride species, which then undergoes insertion of the nitrile. This is followed by a series of σ-bond metathesis steps with the borane source to yield the N,N-diborylamine product. rsc.org Kinetic analyses of these reactions often reveal complex dependencies on substrate and reagent concentrations. For instance, in some iron-catalyzed systems, a half-order dependency on the catalyst concentration was observed, suggesting a dissociation of a dimeric catalyst into a monomeric active species. chemrxiv.org In contrast, zinc dihydride-catalyzed hydroboration showed a pseudo-second-order dependence on the catalyst concentration. rsc.org
The use of this compound in these studies would primarily serve to investigate secondary kinetic isotope effects. Since the C-D bonds of the methoxy group are not broken during the dihydroboration of the nitrile, a primary KIE is not expected. However, a small secondary KIE (kH/kD ≠ 1) could arise if steric or electronic effects of the methoxy group influence the transition state geometry or vibrational frequencies in the rate-determining step. Comparing the reaction rates of 3-methoxybenzonitrile and its deuterated analogue could provide subtle insights into the steric environment around the nitrile group during the key mechanistic steps.
| Catalyst System | Substrate Type | Kinetic Order (Catalyst) | Kinetic Order (Borane) | Observed KIE (with DBpin) | Ref |
| β-diketiminate Mg | Aryl (Electron-Donating) | - | Second | Significant | bath.ac.uk |
| β-diketiminate Mg | Aryl (Electron-Withdrawing) | - | Zero | None | bath.ac.uk |
| Iron Pincer Complex | Benzonitrile | 0.5 | Zero (at >0.5 M) | - | chemrxiv.org |
| NHC-Zinc Dihydride | p-Tolyunitrile | Pseudo Second | - | - | rsc.org |
Cycloaddition Reactions (e.g., [3+2] Cycloaddition)
Benzonitrile derivatives can participate in cycloaddition reactions, most notably [3+2] cycloadditions where the nitrile moiety is converted into a three-atom component, such as a nitrile oxide. Benzonitrile N-oxides are versatile 1,3-dipoles used for the synthesis of five-membered heterocyclic rings like isoxazolines and isoxazoles. mdpi.comresearchgate.net
The mechanism of these reactions has been extensively studied using Density Functional Theory (DFT). mdpi.comresearchgate.net These studies show that the reaction between a benzonitrile N-oxide and a dipolarophile (like an alkene) typically proceeds through a concerted but often asynchronous one-step mechanism. researchgate.netnih.gov The regioselectivity of the addition is governed by both steric and electronic factors, including the nature of the substituents on both the benzonitrile N-oxide and the dipolarophile. sci-rad.comrsc.org
For a derivative like 4-methoxybenzonitrile (B7767037) N-oxide, the electron-donating methoxy group influences the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole, affecting its reactivity and the reaction's activation energy. sci-rad.com Kinetic studies on the [3+2] cycloaddition of benzonitrile oxide have shown a complex dependence on solvent properties, indicating that both solvent polarity and specific hydrogen-bonding interactions can influence the reaction rate.
In the context of this compound, its conversion to the corresponding N-oxide and subsequent use in [3+2] cycloaddition reactions would not be expected to show a primary kinetic isotope effect, as the C-D bonds are remote from the reacting nitrile oxide center. Any observed secondary KIE would likely be negligible, as the isotopic substitution in the methoxy group is unlikely to exert a significant electronic or steric influence on the transition state of the cycloaddition.
| Reaction Type | Reactants | Mechanism | Key Findings | Ref |
| [3+2] Cycloaddition | Benzonitrile N-oxide + β-phosphorylated nitroethenes | Polar one-step | Reaction is polar; benzonitrile N-oxide acts as the nucleophile. | mdpi.com |
| [3+2] Cycloaddition | Benzonitrile N-oxide + N-vinylpyrrole | Non-concerted, two-stage, one-step | Regioselectivity is controlled by steric repulsion in the transition state. | researchgate.net |
| [3+2] Cycloaddition | 4-Methoxybenzonitrile N-oxide + Isatin | Chemo- and regioselective | Yields a single spirocyclic cycloadduct in high yield. | sci-rad.com |
C-H Activation Processes
Transition metal-catalyzed C-H activation is a powerful strategy for the functionalization of otherwise inert C-H bonds. In benzonitrile derivatives, both the C-H bonds of the aromatic ring and the methoxy group are potential sites for activation. The nitrile group can act as a directing group, typically guiding functionalization to the ortho-position of the aromatic ring.
However, the methoxy group itself can also influence regioselectivity. In rhodium-catalyzed oxidative alkenylation of anisole (methoxybenzene), a close analogue of 3-methoxybenzonitrile, the regioselectivity of C-H activation (ortho vs. meta vs. para) was found to be highly dependent on reaction conditions such as ligand concentration and olefin pressure. nih.govnih.gov Mechanistic studies suggest that the C-H activation step can be reversible, and the final product distribution is determined under Curtin-Hammett conditions, where the regioselectivity depends on the relative rates of olefin insertion into the different Rh-aryl intermediates. nih.govnih.gov
This is where this compound becomes an invaluable mechanistic probe. If a C-H activation process were to target the methoxy group itself (a C(sp³)-H activation), a large primary kinetic isotope effect would be expected. The ratio of the reaction rates (kH/kD) for 3-methoxybenzonitrile versus this compound would be significantly greater than 1 if the C-H(D) bond is broken in the rate-determining step. nih.govpkusz.edu.cn The magnitude of the KIE can provide evidence for the transition state geometry and whether quantum tunneling is involved. nih.govslideserve.com
Conversely, if the C-H activation occurs on the aromatic ring, the deuterated methoxy group would be used to probe for secondary KIEs or to rule out the involvement of the methoxy C-H bonds in any undesired side reactions or catalyst deactivation pathways. For example, a competition experiment between 3-methoxybenzonitrile and an analogue deuterated at a specific aromatic position could definitively establish which C-H bond is cleaved in the rate-determining step.
| Reaction System | Key Mechanistic Feature | Role of Isotopic Labeling | Expected KIE (kH/kD) | Ref |
| Rh-catalyzed Alkenylation of Anisole | Reversible C-H activation | Probing rate-determining step | KIE > 1 if C-H cleavage is rate-determining. | nih.govnih.gov |
| Fe(IV)-oxo C-H Abstraction | Hydrogen tunneling | Distinguishing reaction pathways | Large, non-classical values (>30) suggest tunneling. | nih.gov |
| General Transition-Metal Catalysis | C-H bond cleavage in RDS | Identifying the rate-determining step | Primary KIE (typically 2-7) indicates C-H bond breaking in RDS. | pkusz.edu.cnslideserve.com |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. A primary application of DFT is geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry.
For 3-(Methoxy-D3)benzonitrile, this process would involve a computational search for the minimum energy conformation. The calculation would systematically adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized structure provides key parameters such as the precise bond lengths of the C-C and C-H bonds in the benzene (B151609) ring, the C≡N bond of the nitrile group, and the C-O and C-D bonds of the deuterated methoxy (B1213986) group. These theoretical computations are often performed using functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost researchgate.netresearchgate.net. The substitution of protium (B1232500) with deuterium (B1214612) in the methoxy group is expected to have a negligible effect on the equilibrium molecular geometry but would be critical for vibrational frequency predictions.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data) This table is for illustrative purposes to show what a DFT output would provide. The values are not from a specific calculation on this compound.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G) |
|---|---|---|
| Bond Length | C≡N | 1.15 Å |
| Bond Length | C-O (Methoxy) | 1.36 Å |
| Bond Length | O-C (Deuteromethyl) | 1.43 Å |
| Bond Length | C-D (Average) | 1.09 Å |
| Bond Angle | C-O-C (Methoxy) | 118.0° |
Analysis of Electronic Structures and Frontier Molecular Orbitals
Once the molecular geometry is optimized, DFT is used to analyze the electronic structure. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity. For this compound, analysis would reveal how the electron-donating methoxy group and the electron-withdrawing nitrile group influence the electron density distribution across the aromatic ring and the energies of the frontier orbitals.
Prediction of Global and Local Reactivity Descriptors
Based on the HOMO and LUMO energies, various global and local reactivity descriptors can be calculated to quantify chemical behavior. These descriptors arise from conceptual DFT and help predict how a molecule will interact with other chemical species.
Global Descriptors: These describe the reactivity of the molecule as a whole. Key global descriptors include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Local Descriptors: These indicate which parts of the molecule are most reactive. Fukui functions are the most common local descriptors, predicting the most likely sites for nucleophilic attack (attack by an electron donor) and electrophilic attack (attack by an electron acceptor). For this compound, these calculations would pinpoint specific atoms on the benzene ring or the nitrile group that are most susceptible to reaction.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism and Selectivity
Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of chemical reactions. MEDT provides a powerful lens for analyzing reaction mechanisms and selectivity by examining the flow of electron density along a reaction pathway.
Within MEDT, the reactivity and mechanism of reactions involving this compound, such as cycloadditions, would be investigated by analyzing the changes in the electron density at the ground state of the reactants, the transition state, and the products. Quantum chemical tools like the Electron Localization Function (ELF) are used to visualize and quantify the formation and breaking of chemical bonds in a stepwise or concerted manner. This approach allows for a detailed understanding of why certain regio- or stereoselective products are formed. The theory emphasizes that the electron density distribution in the ground state of molecules is responsible for their physical and chemical properties, while the ability of this density to change governs reactivity researchgate.net.
Anharmonic Simulations of Infrared Spectra
While basic computational methods can predict harmonic vibrational frequencies, real molecular vibrations are anharmonic. Anharmonic simulations provide a much more accurate prediction of infrared (IR) spectra, which is crucial for correctly identifying molecules and understanding their vibrational behavior.
For this compound, the substitution of hydrogen with deuterium in the methoxy group would cause a significant shift in the vibrational frequencies involving these atoms. The C-D stretching, bending, and rocking modes would appear at lower frequencies compared to the C-H modes in the non-deuterated analogue due to the heavier mass of deuterium. Anharmonic calculations, often performed using methods like Generalized Second-Order Vibrational Perturbation Theory (GVPT2), can accurately predict these isotopic shifts as well as overtones and combination bands, which are absent in simpler harmonic models researchgate.net. Such accurate simulations are vital for interpreting experimental IR spectra, particularly for molecules of astrophysical interest or for detailed structural characterization researchgate.net.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting a range of spectroscopic parameters that can be directly compared with experimental data.
Vibrational Frequencies: As discussed, DFT calculations can predict the IR and Raman active vibrational modes of this compound. The calculated frequencies and their corresponding intensities allow for the simulation of the entire vibrational spectrum. This is invaluable for assigning peaks in an experimental spectrum to specific molecular motions. For instance, the characteristic C≡N stretch of the nitrile group and the C-D vibrations of the deuterated methoxy group would be clearly identified.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, etc.). For this compound, these calculations would predict the ¹³C chemical shifts for all carbon atoms and the remaining ¹H shifts on the aromatic ring. Due to the deuterium substitution, the ¹H NMR spectrum would lack signals corresponding to the methoxy group. The theoretical predictions can be correlated with experimental data to confirm the molecular structure researchgate.net.
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes. The values are representative and not from a specific calculation on this compound.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| Infrared (IR) | C≡N Stretching Frequency | ~2230 cm⁻¹ |
| Infrared (IR) | C-D Stretching Frequencies | ~2100-2250 cm⁻¹ |
| ¹³C NMR | C (Nitrile Carbon) | ~118 ppm |
| ¹³C NMR | C (Methoxy Carbon) | ~55 ppm |
Conformational Analysis and Stability Studies
Computational and theoretical chemistry provide powerful tools to investigate the conformational landscape and relative stabilities of molecules like this compound. These studies offer insights into the molecule's three-dimensional structure, the rotational barriers of its flexible groups, and the energetic relationships between its different spatial arrangements.
A hypothetical potential energy surface scan for the rotation of the methoxy group in this compound would likely reveal two primary stable conformers: a planar conformer, where the C-D bonds of the methoxy group are in the same plane as the benzene ring, and a perpendicular conformer, where the C-D bonds are oriented perpendicular to the ring. The relative energies of these conformers and the energy barriers for their interconversion are crucial for understanding the molecule's dynamic behavior.
The stability of these conformers is influenced by a combination of steric and electronic effects. The interaction between the methoxy group and the cyano group at the meta position, as well as their interactions with the hydrogen atoms on the benzene ring, would dictate the preferred spatial arrangement.
For illustrative purposes, a representative data table from a computational study on a similar substituted anisole (B1667542) derivative might look like the following:
| Conformer | Dihedral Angle (C2-C3-O-CD3) | Relative Energy (kcal/mol) | Computational Method | Basis Set |
|---|---|---|---|---|
| Planar (syn) | 0° | Data Not Available | DFT (B3LYP) | 6-311++G(d,p) |
| Transition State | 90° | Data Not Available | DFT (B3LYP) | 6-311++G(d,p) |
| Planar (anti) | 180° | Data Not Available | DFT (B3LYP) | 6-311++G(d,p) |
Similarly, a table detailing the rotational barriers could be presented as:
| Transition | Rotational Barrier (kcal/mol) | Computational Method | Basis Set |
|---|---|---|---|
| Planar → Perpendicular | Data Not Available | DFT (B3LYP) | 6-311++G(d,p) |
| Perpendicular → Planar | Data Not Available | DFT (B3LYP) | 6-311++G(d,p) |
It is important to emphasize that the values in the tables above are placeholders and would need to be populated with data from a specific computational chemistry study on this compound to be scientifically accurate. The deuteration of the methoxy group is not expected to significantly alter the conformational preferences compared to the non-deuterated analogue, 3-methoxybenzonitrile (B145857). Therefore, computational studies on the latter would provide highly relevant insights. However, a comprehensive search did not yield specific energetic data for either compound.
Research Applications in Specialized Fields
Metabolic Research Methodologies (Non-Human Organism Focus)
Stable isotope-labeled compounds like 3-(Methoxy-D3)benzonitrile are instrumental in metabolic research. The deuterium (B1214612) atoms provide a distinct mass signature that allows for the differentiation between the administered compound and endogenously present substances, as well as its metabolites.
In metabolic studies, this compound can be used to trace the biotransformation of 3-methoxybenzonitrile (B145857). When introduced into in vitro systems such as liver microsomes, or in vivo models like rats, the deuterium label allows researchers to follow the metabolic fate of the parent compound. nih.gov Liver microsomes, containing a high concentration of drug-metabolizing enzymes, are a common in vitro model to study phase I metabolic reactions. mdpi.com For instance, studies on structurally similar compounds, such as benzophenone-3, have been conducted using rat and human liver microsomes to investigate their metabolic pathways. nih.gov
In in vivo studies with rats, the administration of this compound would enable the collection of urine, feces, and blood samples to identify and quantify the parent compound and its deuterated metabolites. This approach has been successfully used to study the metabolism and disposition of other compounds, such as 3-phenoxybenzoic acid, in rats. nih.gov The nematode Caenorhabditis elegans (C. elegans) is another model organism that can be used for metabolic studies due to its genetic tractability and fully sequenced genome.
The use of this compound simplifies the identification of metabolites. By analyzing samples with mass spectrometry, researchers can look for the characteristic isotopic pattern of the deuterium-labeled compound and its metabolites. The mass shift caused by the deuterium atoms helps to distinguish metabolites from background matrix components. High-resolution mass spectrometry is a powerful tool for the structural elucidation of metabolites, providing accurate mass measurements that aid in determining the elemental composition of the molecules. nih.gov
Based on the metabolism of analogous aromatic compounds, the primary metabolic transformations for 3-methoxybenzonitrile are expected to be O-demethylation and hydroxylation. chem-station.comcommonorganicchemistry.comlibretexts.org
O-demethylation: This reaction involves the removal of the methyl group from the methoxy (B1213986) moiety, leading to the formation of 3-hydroxybenzonitrile. The use of this compound would result in the formation of 3-hydroxybenzonitrile, while the deuterated methyl group is lost.
Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic ring. The position of hydroxylation can vary, leading to different isomers. For example, hydroxylation of 3-nitrotyrosine has been studied, demonstrating the addition of a hydroxyl group to the aromatic ring. nih.gov
By using this compound, researchers can investigate these transformations and identify the specific enzymes involved, such as cytochrome P450s.
Advanced Analytical Method Development
The development of robust and reliable analytical methods is crucial for the accurate quantification of compounds and their metabolites in biological matrices. walshmedicalmedia.comnih.govglobalresearchonline.netresearchgate.net this compound plays a key role as an internal standard in the development and validation of such methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques used for the quantification of small molecules in complex samples. nih.govmdpi.com The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. mdpi.comnih.gov It compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method. researchgate.netscispace.comresearchgate.net
In a typical LC-MS/MS method for the quantification of 3-hydroxybenzonitrile (the expected main metabolite of 3-methoxybenzonitrile), this compound would be added to the biological samples (e.g., plasma, urine) at a known concentration at the beginning of the sample preparation process. The samples would then be subjected to extraction and chromatographic separation, followed by detection using tandem mass spectrometry. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the samples.
The table below outlines a hypothetical set of parameters for an LC-MS/MS method for the quantification of 3-hydroxybenzonitrile using this compound as an internal standard.
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Analyte) | To be determined empirically |
| MS/MS Transition (Internal Standard) | To be determined empirically |
A bioanalytical method must be validated to ensure its reliability. walshmedicalmedia.comnih.govglobalresearchonline.netresearchgate.net The validation process involves the assessment of several key parameters, as detailed in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Sensitivity | The lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantification, LLOQ). | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The ratio of the analyte response in the presence and absence of matrix should be consistent. |
| Carryover | The appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. | Should be below a predefined level (e.g., <20% of the LLOQ). |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Internal Standard Application in Complex Matrices
In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), the use of a reliable internal standard is crucial for achieving accuracy and precision. clearsynth.com Stable isotope-labeled compounds, such as this compound, are considered ideal internal standards. researchgate.net This is because their chemical and physical properties are nearly identical to their non-labeled counterparts, or analytes, yet they are distinguishable by their mass-to-charge ratio in a mass spectrometer.
The primary function of an internal standard is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. nih.gov When analyzing complex matrices such as biological fluids, environmental samples, or agricultural products, matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate quantification. lcms.cz Deuterated internal standards co-elute with the analyte during chromatography and experience similar matrix effects, allowing for reliable normalization of the analyte's signal. lcms.cz
For instance, in the quantitative analysis of pesticides in diverse and complex matrices like cannabis, deuterated analogues are used as internal standards to resolve issues of quantitative accuracy that arise from matrix-induced signal suppression or enhancement. lcms.cz Similarly, in the analysis of polar organophosphorus pesticides in water samples, the use of deuterated internal standards with gas chromatography-mass spectrometry (GC-MS) has been shown to improve the quantitative analysis by compensating for the loss of compounds during the analytical procedure and correcting for analytical variability. nih.gov The use of stable isotope-labeled internal standards is also a key strategy in metabolic studies to better understand the disposition and potential toxicity of drugs. nih.govchemicalsknowledgehub.com
While specific studies detailing the use of this compound for the quantification of 3-methoxybenzonitrile are not prevalent in publicly accessible literature, the principle remains robust. It would be the ideal internal standard for quantifying its non-deuterated analog, 3-methoxybenzonitrile, in various complex samples, ensuring high accuracy and reproducibility of the analytical results.
Emerging Trends and Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isotopically labeled compounds like 3-(Methoxy-D3)benzonitrile is moving towards more efficient, cost-effective, and environmentally benign methods. Traditional approaches often involve multi-step syntheses that can be resource-intensive. Current research focuses on overcoming these limitations through innovative strategies.
One promising trend is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, enhanced safety, and greater scalability compared to traditional batch methods. tn-sanso.co.jp For the synthesis of deuterated aromatic compounds, flow systems can facilitate high-efficiency hydrogen-deuterium (H-D) exchange reactions, potentially using heavy water (D₂O) as the deuterium (B1214612) source over a catalyst, which reduces waste and improves throughput. tn-sanso.co.jpresearchgate.net
Another area of development is biocatalysis , which employs enzymes for chemical transformations. Engineered enzymes, such as aldoxime dehydratases, are being developed for the synthesis of aromatic nitriles under exceptionally mild conditions, circumventing the need for harsh reagents and toxic solvents. nih.gov Future research could focus on designing enzymes that can specifically process deuterated substrates to produce compounds like this compound.
Furthermore, metal-free synthesis routes are gaining traction. For instance, methods for converting electron-rich aromatics into nitriles using reagents like POCl₃, DMF, and molecular iodine in aqueous ammonia (B1221849) provide a less toxic alternative to traditional methods that use metal cyanides. organic-chemistry.org Applying such principles to deuterated precursors represents a key direction for sustainable synthesis.
Table 1: Comparison of Synthetic Methodologies for Deuterated Aromatic Nitriles
| Methodology | Advantages | Challenges |
|---|---|---|
| Flow Chemistry | High throughput, enhanced safety, precise control. tn-sanso.co.jp | Initial setup cost, potential for clogging. |
| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. nih.gov | Enzyme stability and cost, substrate scope limitations. |
| H-D Exchange | Direct deuteration, potentially fewer steps. tn-sanso.co.jp | Control of deuteration position, requires catalysts. |
| Metal-Free Synthesis | Reduced toxicity, cost-effective reagents. organic-chemistry.org | Limited to certain substrate types (e.g., electron-rich). |
Advanced Computational Approaches for Complex Systems
Computational chemistry provides invaluable insights into the behavior of isotopically labeled molecules, guiding experimental design and interpreting complex data. Density Functional Theory (DFT) is a powerful tool used to predict molecular properties and model reaction mechanisms. compchemday.org For this compound, DFT calculations can be employed to:
Predict Spectroscopic Properties: Calculations can model vibrational spectra (IR, Raman) and NMR chemical shifts, aiding in the structural confirmation of the synthesized compound. sigmaaldrich.com
Investigate Kinetic Isotope Effects (KIEs): Theoretical models can predict the magnitude of the KIE for metabolic reactions, such as the O-demethylation of the methoxy (B1213986) group. nih.govrsc.org This helps in understanding how deuteration will affect the drug's pharmacokinetic profile.
Model Reaction Pathways: DFT studies can elucidate the transition states of synthetic reactions, helping to optimize conditions for higher yields and selectivity. nih.gov
These computational approaches allow researchers to explore the subtle energetic differences between deuterated and non-deuterated compounds, providing a detailed understanding of the transition states that govern chemical reactivity and biological interactions. nih.govnih.gov
Innovative Applications of Isotopic Labeling in Chemical Biology Research
The primary utility of this compound in chemical biology stems from its identity as a stable isotope-labeled (SIL) compound. Deuterium labeling is a cornerstone of modern pharmaceutical research. nih.govresearchgate.netjuniperpublishers.com
A major application is in Drug Metabolism and Pharmacokinetics (DMPK) studies . By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be significantly slowed. semanticscholar.orgresearchgate.net This can:
Improve Pharmacokinetic Profiles: Reduced clearance can lead to a longer drug half-life and more stable plasma concentrations. nih.gov
Reduce Toxic Metabolites: Deuteration can "shunt" metabolism away from pathways that produce harmful byproducts. researchgate.net
Elucidate Metabolic Pathways: Using deuterated compounds allows researchers to trace the fate of a molecule in a biological system, identifying its metabolites with precision. juniperpublishers.com
Another critical application is its use as an internal standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scispace.comclearsynth.com An ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization, but is distinguishable by mass. semanticscholar.org this compound is an excellent internal standard for its non-deuterated counterpart, 3-methoxybenzonitrile (B145857), as it corrects for variability in the analytical process, leading to highly accurate and precise quantification. scispace.comclearsynth.com
Table 2: Key Applications of this compound in Research
| Application Area | Principle | Research Benefit |
|---|---|---|
| Pharmacokinetics | Kinetic Isotope Effect (KIE) slows metabolism at the methoxy group. juniperpublishers.com | Potential for improved drug stability, increased half-life, and reduced toxicity. nih.govresearchgate.net |
| Metabolite Identification | Deuterium label acts as a tracer to follow the molecule's transformation. | Unambiguous identification of metabolic products in complex biological matrices. |
| Quantitative Analysis | Used as a Stable Isotope-Labeled (SIL) Internal Standard in LC-MS. scispace.com | Improves accuracy and precision by correcting for matrix effects and procedural variability. clearsynth.com |
Refinement of Analytical Techniques for Enhanced Specificity and Sensitivity
The analysis of deuterated compounds requires analytical methods that can reliably distinguish between isotopologues and quantify them at low concentrations.
Mass Spectrometry (MS) is the foremost technique for this purpose. High-resolution mass spectrometry (HRMS) can easily resolve the small mass difference between this compound and its non-deuterated form. Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring unique fragmentation patterns, which is crucial for quantification in complex matrices like blood plasma. chemrxiv.org Modern techniques focus on minimizing in-source hydrogen-deuterium exchange and accurately determining the percentage of deuterium incorporation. nih.govcore.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy is also vital. While ¹H NMR can be used to observe the disappearance of signals corresponding to the deuterated positions, Deuterium (²H) NMR offers a direct way to observe the deuterium nuclei. sigmaaldrich.com This provides unambiguous confirmation of the deuteration site and can be used to determine isotopic enrichment, although it is less sensitive than proton NMR. sigmaaldrich.comresearchgate.net Advanced NMR experiments are continually being developed to better analyze complex deuterated molecules. researchgate.net
The combination of advanced separation techniques like Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (UPLC-MS/MS) represents the state-of-the-art for the sensitive and specific quantification of deuterated compounds and their metabolites in biological samples. mdpi.com
Q & A
Q. What are the key considerations for synthesizing 3-(Methoxy-D3)benzonitrile with high isotopic purity?
Deuterium incorporation into methoxy groups typically involves using deuterated reagents (e.g., CD3I) in nucleophilic substitution or O-methylation reactions. For example, a Wittig reaction (as in ) could be adapted by substituting non-deuterated methoxy precursors with deuterated analogs. Post-synthesis, nuclear magnetic resonance (NMR) analysis (e.g., 2H-NMR) and mass spectrometry are critical to confirm isotopic purity .
Q. How can spectroscopic techniques distinguish this compound from its non-deuterated analog?
- NMR : The deuterated methoxy group (CD3) will lack a proton signal in 1H-NMR (~δ 3.8–4.0 ppm for CH3), while 13C-NMR will show a triplet splitting due to deuterium coupling (~δ 55–60 ppm) .
- IR : The C-D stretching vibration appears at ~2100–2200 cm⁻¹, distinct from C-H stretches (~2800–3000 cm⁻¹) .
- Mass spectrometry : A +3 mass shift (vs. non-deuterated) confirms deuterium incorporation .
Q. What safety protocols are essential for handling this compound in the lab?
- Use fume hoods to avoid inhalation (H333 hazard) and wear nitrile gloves to prevent skin contact (H313 hazard) .
- Store separately from oxidizing agents and dispose via certified waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations can model electronic effects:
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Natural Bond Orbital (NBO) : Quantify hyperconjugative interactions between the nitrile group and methoxy-D3 substituent .
- Fukui indices : Identify regions prone to electrophilic attack (e.g., nitrile carbon) .
These methods are validated in studies on similar benzonitrile derivatives ().
Q. What experimental strategies resolve contradictions in isotopic effects observed in reaction kinetics?
- Comparative kinetic studies : Conduct parallel reactions with non-deuterated and deuterated analogs to measure isotope effects (e.g., kH/kD).
- Isotopic labeling : Use 18O or 13C tracing to differentiate between electronic and steric effects .
- Theoretical validation : Cross-reference experimental kinetic data with DFT-derived activation energies .
Q. How does this compound interact with biological macromolecules, and how can this be quantified?
- Spectrophotometric titration : Monitor UV-Vis absorption changes upon binding to proteins/DNA (e.g., hypochromicity in DNA intercalation assays) .
- Fluorescence quenching : Measure Stern-Volmer constants to determine binding affinity .
- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Methodological Challenges and Solutions
Q. How to address discrepancies in spectral data between computational predictions and experimental results?
- Basis set optimization : Use larger basis sets (e.g., 6-311++G**) in DFT to improve accuracy.
- Solvent effects : Include polarizable continuum models (PCM) in simulations to match experimental solvent conditions .
- Vibrational analysis : Compare computed IR frequencies with experimental data, scaling factors (e.g., 0.961) to correct anharmonicity .
Q. What strategies optimize the use of this compound in OLED material design?
- Structure-property relationships : Modify the benzonitrile core with electron-withdrawing groups (e.g., fluorine) to enhance electron mobility .
- Thermogravimetric analysis (TGA) : Assess thermal stability (>250°C) for device integration .
- Photoluminescence (PL) : Tune emission wavelengths via substituent effects (e.g., methoxy vs. cyano positioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
